L-Glutamic acid-1-13C
Description
(2S)-2-amino(113C)pentanedioic acid is an isotopically labeled form of L-glutamic acid, where the carbon at position 1 is replaced with carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, enzyme mechanisms, and other biochemical processes.
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2S)-2-amino(113C)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i5+1 |
InChI Key |
WHUUTDBJXJRKMK-YTCQKPCCSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H]([13C](=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(113C)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of carbon-13 labeled precursors in the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds like (2S)-2-amino(113C)pentanedioic acid often involves the use of fermentation processes with microorganisms that can incorporate carbon-13 from labeled substrates. This method is efficient for producing large quantities of the compound with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino(113C)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoglutaric acid.
Reduction: It can be reduced to form 2-aminopentanoic acid.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are employed under different conditions.
Major Products
Oxidation: 2-oxoglutaric acid
Reduction: 2-aminopentanoic acid
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
(2S)-2-amino(113C)pentanedioic acid is used extensively in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Exploring metabolic disorders and developing diagnostic tools.
Industry: Used in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of (2S)-2-amino(113C)pentanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to trace its path through these pathways, providing insights into enzyme mechanisms and metabolic flux.
Comparison with Similar Compounds
Similar Compounds
L-glutamic acid: The non-labeled form of the compound.
(2S)-2-amino(113C)butanedioic acid: Another isotopically labeled amino acid.
(2S)-2-amino(113C)hexanedioic acid: A similar compound with a different carbon chain length.
Uniqueness
The uniqueness of (2S)-2-amino(113C)pentanedioic acid lies in its specific isotopic labeling, which provides a powerful tool for studying biochemical processes with high precision. This makes it invaluable in research areas where understanding the detailed mechanisms of metabolic pathways is crucial.
Biological Activity
(2S)-2-amino(113C)pentanedioic acid, also known as L-Glutamic acid, is a non-essential amino acid that plays a significant role in various biological processes, particularly in the central nervous system as a neurotransmitter. This article explores its biological activities, focusing on its metabolic roles, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(2S)-2-amino(113C)pentanedioic acid has the following chemical structure:
- Molecular Formula : C5H9NO4
- Molar Mass : 147.13 g/mol
- IUPAC Name : (2S)-2-amino-4-carboxylic acid
The compound features two carboxyl groups and an amino group, which contribute to its acidic properties and solubility in water.
Biological Functions
1. Neurotransmission
- L-Glutamic acid serves as the primary excitatory neurotransmitter in the brain. It is involved in synaptic plasticity and cognitive functions such as learning and memory.
- Excessive glutamate can lead to excitotoxicity, contributing to neurodegenerative diseases like Alzheimer's and Parkinson's.
2. Metabolic Role
- It is a precursor for the synthesis of other amino acids (e.g., proline and arginine) and neurotransmitters (e.g., GABA).
- L-Glutamic acid participates in the urea cycle, aiding in the detoxification of ammonia in the liver.
Therapeutic Applications
Recent studies have highlighted several therapeutic applications for (2S)-2-amino(113C)pentanedioic acid:
1. Neuroprotective Effects
- Research indicates that modulation of glutamate levels can protect against neurodegenerative diseases. For instance, compounds that inhibit glutamate receptors have shown promise in reducing neuronal damage in animal models of stroke.
2. Cancer Treatment
- Some studies suggest that targeting glutamate metabolism can enhance the efficacy of chemotherapy. Tumor cells often exhibit altered glutamate metabolism, which can be exploited for therapeutic gain .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection
In a study evaluating the neuroprotective effects of L-glutamic acid analogs, researchers found that certain derivatives significantly reduced neuronal death in models of excitotoxicity. These findings suggest potential applications in treating conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).
Case Study 2: Cancer Therapy
A clinical trial investigated the effects of glutamate receptor antagonists on glioblastoma treatment. Results indicated that patients receiving these antagonists alongside standard therapy showed improved survival rates compared to those receiving standard therapy alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
